molecular formula C26H25N5O2S B2833246 N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide CAS No. 1019103-36-6

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide

Cat. No. B2833246
M. Wt: 471.58
InChI Key: WSFMGUZNRBWZOW-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C26H25N5O2S and its molecular weight is 471.58. The purity is usually 95%.
BenchChem offers high-quality N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

Antimycobacterial Activity of Substituted Isosteres
Substituted isosteres, including pyridines and pyrazines with 1,2,4-oxadiazole-5-ones and 1,3,4-oxathiazoline-2-ones, have shown significant activity against Mycobacterium tuberculosis. These compounds, designed to act as carboxylic acid isosteres, were tested for their ability to penetrate the mycobacterial cell wall and exhibit antimycobacterial effects. The derivatization aimed to improve their lipophilicity and cellular permeability, with many showing activities surpassing the potency of pyrazinamide, a key antitubercular drug. This research highlights the potential of these derivatives in the development of new antituberculosis therapies (Gezginci, Martin, & Franzblau, 1998).

Anticancer Potential

Novel Pyrazole-3-Carboxamide Derivatives as Antiproliferative Agents
A series of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid demonstrated promising antiproliferative activities against human cancer cell lines, including liver, breast, and colon carcinoma cells. Compound 4j, with a 2-chloro-4-pyridinyl group, showed significant cytotoxicity and induced apoptotic cell death, indicating its potential as a lead compound for cancer therapy development (Şeyma Cankara Pirol et al., 2014).

Antifungal and Phytopathogenic Growth Inhibition

Synthetic Pyrazole Derivatives Against Phytopathogenic Fungi
Pyrazole/isoxazolecarboxamide derivatives were evaluated for their antifungal activity against various phytopathogens, including Pythium ultimum, Botrytis cinerea, and Magnaporthe grisea. The study revealed the critical role of carboxamide and carboxylic groups in exhibiting biological activity, with specific compounds significantly inhibiting fungal growth, highlighting their potential in agricultural applications (Vicentini, Romagnoli, Andreotti, & Mares, 2007).

Luminescence and Binding Characteristics

Luminescence Properties and Binding Characteristics with BSA
A novel polyamino polycarboxylic pyridine derivative ligand and its Eu(III) and Tb(III) complexes demonstrated strong luminescence intensity and high thermal stability. This study also explored the ligand's potential medicinal value by investigating its binding interaction with bovine serum albumin (BSA), indicating a static quenching procedure and potential implications for biomedical imaging and therapeutic applications (R. Tang, Chunjing Tang, & Changwei Tang, 2011).

properties

IUPAC Name

N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2S/c1-16-7-9-19(10-8-16)22-15-34-26(27-22)31-23(12-18(3)29-31)28-25(33)20-13-24(32)30(14-20)21-6-4-5-17(2)11-21/h4-12,15,20H,13-14H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFMGUZNRBWZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4CC(=O)N(C4)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide

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